molecular formula Zn(C18H35O2)2<br>C36H70O4Zn<br>Zn(C18H35O2)2<br>C36H70O4Zn B7822207 zinc;octadecanoate CAS No. 51731-04-5

zinc;octadecanoate

Cat. No. B7822207
Key on ui cas rn: 51731-04-5
M. Wt: 632.3 g/mol
InChI Key: XOOUIPVCVHRTMJ-UHFFFAOYSA-L
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Patent
US04220573

Procedure details

32.5 grams of a formulated Sulfo-EPT composition, 17.5 grams of HDPE, and 8.1 grams of stearic acid were blended in a Brabender mixing head for 13 minutes at 160° C. and 50 rpm. This blend was placed in a rubber mill and 2.6 grams of zinc acetate were added over a one minute time period while milling at 160° C. After the zinc acetate was completely added, the total blend was milled for an additional 31/2 minutes at 160° C. The Sulfo-EPT composition used in this experiment contained 30 milliequivalents of acid groups, and had been neutralized with 3 equivalents of magnesium hydroxide prior to blending. The amount of zinc acetate and stearic acid was sufficient to yield 3 equivalents of the preferential plasticizer zinc stearate.
[Compound]
Name
Sulfo
Quantity
32.5 g
Type
reactant
Reaction Step One
[Compound]
Name
HDPE
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
8.1 g
Type
reactant
Reaction Step Three
Quantity
2.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Sulfo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].C([O-])(=O)C.[Zn+2:25].C([O-])(=O)C.[OH-].[Mg+2].[OH-]>>[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[Zn+2:25].[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:1.2.3,4.5.6,7.8.9|

Inputs

Step One
Name
Sulfo
Quantity
32.5 g
Type
reactant
Smiles
Step Two
Name
HDPE
Quantity
17.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
8.1 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Step Four
Name
Quantity
2.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
Step Six
Name
Sulfo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixing head for 13 minutes at 160° C.
Duration
13 min
ADDITION
Type
ADDITION
Details
were added over a one minute time period
Duration
1 min
CUSTOM
Type
CUSTOM
Details
while milling at 160° C
CUSTOM
Type
CUSTOM
Details
the total blend was milled for an additional 31/2 minutes at 160° C
Duration
2 min

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Zn+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04220573

Procedure details

32.5 grams of a formulated Sulfo-EPT composition, 17.5 grams of HDPE, and 8.1 grams of stearic acid were blended in a Brabender mixing head for 13 minutes at 160° C. and 50 rpm. This blend was placed in a rubber mill and 2.6 grams of zinc acetate were added over a one minute time period while milling at 160° C. After the zinc acetate was completely added, the total blend was milled for an additional 31/2 minutes at 160° C. The Sulfo-EPT composition used in this experiment contained 30 milliequivalents of acid groups, and had been neutralized with 3 equivalents of magnesium hydroxide prior to blending. The amount of zinc acetate and stearic acid was sufficient to yield 3 equivalents of the preferential plasticizer zinc stearate.
[Compound]
Name
Sulfo
Quantity
32.5 g
Type
reactant
Reaction Step One
[Compound]
Name
HDPE
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
8.1 g
Type
reactant
Reaction Step Three
Quantity
2.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Sulfo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].C([O-])(=O)C.[Zn+2:25].C([O-])(=O)C.[OH-].[Mg+2].[OH-]>>[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[Zn+2:25].[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:1.2.3,4.5.6,7.8.9|

Inputs

Step One
Name
Sulfo
Quantity
32.5 g
Type
reactant
Smiles
Step Two
Name
HDPE
Quantity
17.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
8.1 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Step Four
Name
Quantity
2.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
Step Six
Name
Sulfo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixing head for 13 minutes at 160° C.
Duration
13 min
ADDITION
Type
ADDITION
Details
were added over a one minute time period
Duration
1 min
CUSTOM
Type
CUSTOM
Details
while milling at 160° C
CUSTOM
Type
CUSTOM
Details
the total blend was milled for an additional 31/2 minutes at 160° C
Duration
2 min

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Zn+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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